molecular formula C9H12N2O2 B1399617 Methyl 4-amino-3-(methylamino)benzoate CAS No. 616224-38-5

Methyl 4-amino-3-(methylamino)benzoate

Cat. No.: B1399617
CAS No.: 616224-38-5
M. Wt: 180.2 g/mol
InChI Key: VWGIBJGZLCERFV-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-(methylamino)benzoate is an organic compound with the molecular formula C9H12N2O2. It is a derivative of benzoic acid and is characterized by the presence of both amino and methylamino groups on the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary targets of Methyl 4-amino-3-(methylamino)benzoate are currently unknown. This compound is a derivative of benzoic acid, which is often used in the synthesis of various pharmaceuticals . .

Mode of Action

As a derivative of benzoic acid, it may share some of the properties of its parent compound, such as the ability to inhibit the growth of bacteria and fungi . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well studied. As a small molecule, it’s likely to be well absorbed and distributed throughout the body. Its metabolism and excretion would depend on various factors, including its chemical structure and the presence of functional groups that can be modified by metabolic enzymes .

Biochemical Analysis

Biochemical Properties

Methyl 4-amino-3-(methylamino)benzoate plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain oxidizing agents and bases . These interactions can lead to various biochemical outcomes, such as enzyme inhibition or activation, which are essential for understanding its role in biochemical pathways.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can cause specific target organ toxicity, particularly affecting the respiratory system

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been noted to interact with certain chemical structures, which can influence its activity . These interactions are crucial for understanding how this compound affects biochemical pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. The compound is known to be stable under certain conditions, but it can degrade over time, affecting its long-term impact on cellular function . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal impact, while higher doses can lead to toxic or adverse effects. For instance, it has been observed to cause skin corrosion and serious eye damage at higher concentrations . These dosage effects are critical for determining safe and effective usage levels in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolic pathways are essential for understanding its overall impact on cellular metabolism and its potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation. These interactions are crucial for understanding how the compound reaches its target sites and exerts its effects .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its precise mechanisms of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing Methyl 4-amino-3-(methylamino)benzoate involves the reduction of 3-methyl-4-nitrobenzoic acid. The process typically includes the following steps:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale hydrogenation processes using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(methylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.

    Reduction: The compound can be further reduced to form more simplified amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used for reduction reactions.

    Substitution Reactions: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms into the compound.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Simplified amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Methyl 4-amino-3-(methylamino)benzoate is utilized in various scientific research fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-amino-3-(methylamino)benzoate is unique due to the presence of both amino and methylamino groups on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

methyl 4-amino-3-(methylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11-8-5-6(9(12)13-2)3-4-7(8)10/h3-5,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGIBJGZLCERFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10728066
Record name Methyl 4-amino-3-(methylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

616224-38-5
Record name Methyl 4-amino-3-(methylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-amino-3-(methylamino)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A suspension of methyl 3-(methylamino)-4-nitrobenzoate (Bionet) (0.5 g, 2.4 mmol) and Pd/C (Aldrich, 10%, 0.1 g) in ethyl acetate (7 mL) was vigorously shaken in a Parr under atmosphere of H2 (50 psi) for 0.5 h. The mixture was filtered through a short pad of celite. The filtrate was concentrated to give 4-amino-3-methylamino-benzoic acid methyl ester as a dark brown foam (0.4 g, 93%).
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0.5 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Add an aqueous solution of sodium hydrosulfite (17.4 g, 100 mmol in 80 mL of water) to methyl-3-(methylamino)-4-nitrobenzene carboxylate (855 mg, 4.75 mmol) in tetrahydrofuran (70 mL) and ethanol (30 mL) at 0° C. The orange solution turned to an orange suspension upon addition. Stir the mixture at room temperature for 2 hours. The orange suspension turned to a yellow suspension over this time. Add saturated sodium bicarbonate (100 mL) then the yellow suspension turned colorless. Extract the mixture with ethyl acetate (2×100 mL). Wash the combined organics with brine (30 mL). Dry over magnesium sulfate, filter, concentrate, and dry under high vacuum to yield methyl 4-amino-3-(methylamino)benzoate (586 mg, 68%) as a yellow oil. The resulting oil began to crystallize upon standing after 10 minutes. 1H NMR (400 MHz, CDCl3) δ ppm 2.89 (s, 3H), 3.37-3.81 (m, 2H), 3.85 (s, 3H), 6.67 (d, J=8.01 Hz, 1H), 7.33 (d, J=1.37 Hz, 1H), 7.44 (dd, J=8.11, 1.66 Hz, 1H).
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80 mL
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855 mg
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70 mL
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100 mL
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Synthesis routes and methods IV

Procedure details

After dissolving 4-tert-butoxycarbonylamino-3-methylaminobenzoic acid methyl ester (794.3 mg, 2.83 mmol) in methanol (7.0 ml), a 4N hydrogen chloride-1,4-dioxane solution (3.54 ml, 14.3 mmol) was added in an ice bath, and the mixture was stirred at room temperature for 30 minutes. An equivalent amount of the 4N hydrogen chloride-1,4-dioxane solution was further added, and the mixture was stirred at 40° C. for 30 minutes. The reaction mixture was poured into ice-cooled saturated aqueous sodium bicarbonate, and was extracted with ethyl acetate (30 ml×3). The obtained organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate. The residue obtained by concentration under reduced pressure was purified by silica gel column chromatography (n-hexane/ethyl acetate=4/1→3/2→1/1) to obtain 4-amino-3-methylaminobenzoic acid methyl ester. The compound was identified by LC-MS.
Name
4-tert-butoxycarbonylamino-3-methylaminobenzoic acid methyl ester
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794.3 mg
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7 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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